molecular formula C20H17N3O4 B2486197 1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide CAS No. 900009-93-0

1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2486197
CAS No.: 900009-93-0
M. Wt: 363.373
InChI Key: AXSUOUOTNKYMMS-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide (CAS# 900009-93-0) is a high-purity chemical compound supplied for research purposes. This molecule features a 6-oxo-1,6-dihydropyridine core, a scaffold recognized in medicinal chemistry for its potential bioactivity. The structure is substituted at the nitrogen with a 3-nitrobenzyl group and includes an N -aryl carboxamide moiety. The exact mass and molecular formula are C20H17N3O4 and 363.4 g/mol, respectively . Compounds based on the 6-oxo-1,6-dihydropyridine and related 6-oxo-1,6-dihydropyridazine scaffolds have been identified in scientific literature as possessing significant research value. For instance, such analogues have demonstrated potent anti-inflammatory effects in biological models, functioning by inhibiting key inflammatory pathways such as NF-κB/MAPK signaling and reducing the production of critical cytokines like TNF-α and IL-6 . Furthermore, related structures have been reported to act as inhibitors of specific kinase targets, such as JNK2, presenting a valuable lead structure for investigating new therapeutic strategies for complex conditions . This combination of structural features makes this compound a compound of interest for researchers in chemical biology and early drug discovery, particularly for those exploring new modulators of inflammation and kinase-related pathways. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-5-2-3-8-18(14)21-20(25)16-9-10-19(24)22(13-16)12-15-6-4-7-17(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUOUOTNKYMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound dissects into two fragments:

  • Pyridone core : 1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Amine component : o-Toluidine.
    Critical disconnections involve N-alkylation for the 3-nitrobenzyl group and amide bond formation for the o-tolyl substituent.

Synthetic Methodologies

Alkylation of 6-Hydroxynicotinic Acid

This method adapts industrial protocols for N-alkylation of pyridones.

Procedure :

  • Base-mediated alkylation :
    • 6-Hydroxynicotinic acid reacts with 3-nitrobenzyl bromide under NaH/MeOH conditions.
    • Mechanism: Deprotonation of the hydroxyl group followed by SN2 alkylation.
    • Key Data :









































      ParameterValueSource
      Yield45–55%
      Reaction ConditionsNaH, MeOH, 60°C, 18 h
  • Acid workup :
    • The crude product is purified via recrystallization (ethanol/ether).

Cyclocondensation Approach

Diversity-oriented synthesis enables modular pyridone assembly.

Procedure :

  • Cyclocondensation :
    • Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate reacts with 3-nitrobenzylamine in dioxane.
    • Forms methyl 1-(3-nitrobenzyl)-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate.
    • Key Data :









































      ParameterValueSource
      Yield60–70%
      Reaction Conditions20°C, 18 h
  • Hydrolysis :
    • The ester is saponified using LiOH (2N) to the carboxylic acid.

Amidation Techniques

Amidation is achieved via acid chlorides or coupling agents.

Acid Chloride Route

Procedure :

  • Chlorination :
    • 1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid reacts with SOCl₂ at 80°C.
    • Key Data :































      ParameterValueSource
      Yield85–90% (acid chloride)
  • Amine coupling :
    • The acid chloride reacts with o-toluidine in THF/pyridine.
    • Key Data :































      ParameterValueSource
      Yield49.7%
Coupling Agent-Assisted Amidation

Procedure :

  • BOP-Cl coupling :
    • Carboxylic acid, o-toluidine, and BOP-Cl react in DCM/TEA.
    • Key Data :









































      ParameterValueSource
      Yield69%
      Purity>95% (HPLC)

Experimental Optimization

Solvent and Base Screening

  • Optimal conditions : Pyridine as base and solvent for BOP-Cl reactions (yield: 69% vs. 50% for EDC).
  • Side reactions : Over-activation of the carboxylic acid leads to acylurea byproducts in EDC-mediated couplings.

Temperature Control

  • Amidation : Room temperature (20–25°C) prevents epimerization.
  • Alkylation : Elevated temperatures (60–80°C) enhance reaction rates but may reduce selectivity.

Analytical Characterization

  • ¹H NMR :
    • Pyridone proton at δ 6.30–6.40 ppm.
    • o-Tolyl methyl at δ 2.30 ppm.
  • MS : m/z = 363.4 [M+H⁺].

Challenges and Mitigation

  • Low alkylation yields : Steric hindrance from the 3-nitrobenzyl group necessitates excess alkylating agent (1.5 eq).
  • Purification : Silica gel chromatography (CHCl₃:MeOH = 19:1) resolves amide byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitrobenzaldehyde or nitrobenzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitrobenzaldehyde, nitrobenzoic acid.

    Reduction: Aminobenzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structure.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide
  • 6-Chloro-2-((1-(3-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide

Uniqueness

1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a nitrobenzyl group and a dihydropyridine ring, which imparts specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Biological Activity

1-(3-Nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound belongs to the dihydropyridine family and exhibits a complex structure that contributes to its biological activity. The presence of a nitro group and an o-tolyl moiety is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various dihydropyridine derivatives, including this compound.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits significant antibacterial activity against a range of pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values comparable to standard antibiotics like Ciprofloxacin.

Pathogen MIC (μg/mL) Activity Level
Staphylococcus aureus2.14Moderate
Escherichia coli1.10Moderate
Pseudomonas aeruginosa0.58High

These findings suggest that the compound could be a viable candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of dihydropyridine derivatives has also been investigated. In particular, studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Assays

In a study involving human promyelocytic leukemia HL-60 cells, related compounds demonstrated cytotoxic effects, with some derivatives showing IC50 values in the low micromolar range. This suggests that modifications in the structure can enhance the cytotoxicity against cancer cells.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in bacterial resistance mechanisms.

Key Findings

  • DNA Gyrase Inhibition : The compound showed IC50 values ranging from 12.27 to 31.64 μM, indicating effective inhibition of this crucial bacterial enzyme.
  • Dihydrofolate Reductase (DHFR) Inhibition : The compound displayed IC50 values between 0.52 and 2.67 μM, showcasing its potential as an antifolate agent.

Toxicity Assessment

Toxicological evaluations have indicated that this compound exhibits low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile compared to traditional cytotoxic agents.

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